5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is characterized by the presence of a furan ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3,3-difluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring and the difluoropyrrolidine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A related compound with similar structural features but lacking the furan and aldehyde groups.
Furan-2-carbaldehyde: Contains the furan ring and aldehyde group but lacks the difluoropyrrolidine moiety.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups and applications.
Uniqueness
5-(3,3-Difluoropyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the combination of its difluoropyrrolidine and furan-2-carbaldehyde moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)3-4-12(6-9)8-2-1-7(5-13)14-8/h1-2,5H,3-4,6H2 |
InChI Key |
HDRFQDDDLHKCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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